4-tert-Butylphenyl isothiocyanate

描述

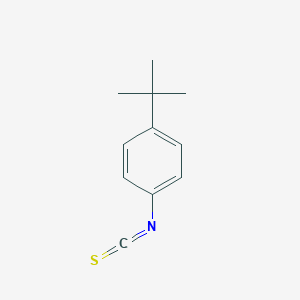

Structure

3D Structure

属性

IUPAC Name |

1-tert-butyl-4-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NS/c1-11(2,3)9-4-6-10(7-5-9)12-8-13/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCGNNCBNRBTUCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80172830 | |

| Record name | 4-t-Butylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19241-24-8 | |

| Record name | 1-(1,1-Dimethylethyl)-4-isothiocyanatobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19241-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-t-Butylphenyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019241248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-t-Butylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-Butylphenyl Isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-tert-Butylphenyl isothiocyanate CAS number 19241-24-8

An In-Depth Technical Guide to 4-tert-Butylphenyl Isothiocyanate (CAS 19241-24-8)

Executive Summary

This compound is a versatile aromatic isothiocyanate that serves as a critical building block in synthetic organic chemistry and a valuable reagent in analytical applications. Its unique structure, featuring a reactive isothiocyanate moiety and a bulky, hydrophobic tert-butyl group, imparts specific properties that are leveraged in the synthesis of novel pharmaceutical intermediates, agrochemicals, and materials. This guide provides a comprehensive overview of its physicochemical properties, synthesis, characteristic reactivity, and key applications. We delve into the mechanistic underpinnings of its reactions, offer detailed experimental protocols, and provide essential safety and handling information to ensure its effective and safe utilization in a research and development setting.

Introduction to Aromatic Isothiocyanates

Isothiocyanates (R-N=C=S) are a class of organosulfur compounds characterized by the isothiocyanate functional group. This group is a heteroallene, featuring a highly electrophilic central carbon atom, which makes it susceptible to attack by a wide range of nucleophiles. While naturally occurring isothiocyanates, often derived from glucosinolates in cruciferous vegetables, are widely studied for their potential chemopreventive and antimicrobial properties, synthetic isothiocyanates are indispensable tools in medicinal chemistry and materials science.[1][2][3]

This compound (4-t-BPI) is a prominent member of the synthetic aryl isothiocyanate family. The presence of the para-substituted tert-butyl group provides significant steric bulk and lipophilicity. This moiety is often incorporated into drug candidates to enhance metabolic stability by sterically hindering sites of enzymatic oxidation and to improve membrane permeability, thereby influencing the pharmacokinetic profile of the parent molecule.

Physicochemical and Spectroscopic Properties

A thorough understanding of a reagent's physical and spectral properties is fundamental to its successful application in synthesis and analysis.

Physical Properties

The key physical characteristics of this compound are summarized below. These properties are essential for determining appropriate reaction solvents, purification methods (e.g., distillation vs. recrystallization), and storage conditions.

| Property | Value | Source(s) |

| CAS Number | 19241-24-8 | [4][5] |

| Molecular Formula | C₁₁H₁₃NS | [4][5][6] |

| Molecular Weight | 191.29 g/mol | [4][6] |

| Appearance | White to light yellow/orange crystalline powder | |

| Melting Point | 42 °C | [6] |

| Boiling Point | 92 °C | [6] |

| Purity | Typically >98% (GC) |

Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of 4-t-BPI. Below are typical data points.

| Technique | Characteristic Features |

| FT-IR (ν, cm⁻¹) | 2100-2200 (strong, sharp, asymmetric stretch of -N=C=S), ~2960 (C-H stretch, t-butyl), ~1500 (aromatic C=C) |

| ¹H NMR (CDCl₃, δ, ppm) | ~7.3 (d, 2H, Ar-H ortho to NCS), ~7.1 (d, 2H, Ar-H ortho to t-Bu), ~1.3 (s, 9H, -C(CH₃)₃) |

| ¹³C NMR (CDCl₃, δ, ppm) | ~150 (Ar-C-t-Bu), ~135 (-N=C=S), ~128 (Ar-CH), ~126 (Ar-CH), ~125 (Ar-C-NCS), ~34 (-C(CH₃)₃), ~31 (-C(CH₃)₃) |

| Mass Spec. (EI, m/z) | 191 [M]⁺, 176 [M-CH₃]⁺ |

Synthesis and Purification

The most common and efficient laboratory-scale synthesis of this compound involves the conversion of its corresponding primary amine, 4-tert-butylaniline. Several methods exist for this transformation, with the dithiocarbamate salt route being widely adopted due to its operational simplicity and avoidance of highly toxic reagents like thiophosgene.[1][2][7]

Synthesis via Dithiocarbamate Intermediate

This protocol proceeds in a one-pot, two-step sequence where the amine is first converted to a dithiocarbamate salt, which is then desulfurized to yield the isothiocyanate.

Caption: General workflow for the synthesis of 4-t-BPI.

Detailed Experimental Protocol

-

Materials : 4-tert-butylaniline, carbon disulfide (CS₂), triethylamine (Et₃N), di-tert-butyl dicarbonate (Boc₂O), 4-dimethylaminopyridine (DMAP), anhydrous dichloromethane (DCM).

-

Step 1: Dithiocarbamate Formation . To a stirred solution of 4-tert-butylaniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add carbon disulfide (1.2 eq) dropwise. The causality here is critical: the triethylamine acts as a non-nucleophilic base to deprotonate the ammonium ion formed after the initial amine attack on CS₂, driving the reaction forward. Allow the reaction to warm to room temperature and stir for 2-3 hours until TLC analysis indicates complete consumption of the starting amine.

-

Step 2: Desulfurization . To the resulting mixture containing the triethylammonium dithiocarbamate salt, add a catalytic amount of DMAP (0.05 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).[2][7] Stir at room temperature for 4-6 hours. The Boc₂O serves as an efficient desulfurizing agent, promoting the elimination of COS and tert-butanol, which are volatile and easily removed.[2]

-

Step 3: Workup and Purification . Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from hexanes to yield the pure this compound as a crystalline solid.

Chemical Reactivity and Mechanistic Pathways

The synthetic utility of 4-t-BPI stems from the electrophilicity of the isothiocyanate carbon. Its primary reaction is nucleophilic addition, most notably with amines to form N,N'-disubstituted thioureas.

Reaction with Primary Amines

The reaction with a primary amine (R'-NH₂) is a robust and high-yielding transformation that forms the basis of many applications, from bioconjugation to the synthesis of heterocyclic scaffolds.[8][9] The reaction kinetics are strongly pH-dependent, with optimal rates typically observed between pH 8.5 and 9.5, where a sufficient concentration of the deprotonated, nucleophilic free amine exists.[10]

Caption: Nucleophilic addition of a primary amine to 4-t-BPI.

This reaction is foundational for its use as a derivatization agent in analytical chemistry.[6] By reacting 4-t-BPI with primary amine analytes (e.g., amino acids, illicit drugs), stable, UV-active, or mass-spectrometry-friendly thiourea derivatives are formed, enabling sensitive detection and quantification by HPLC or GC-MS.[6]

Applications in Research and Development

Pharmaceutical and Agrochemical Synthesis

The 4-tert-butylphenyl moiety is a valuable pharmacophore. Its incorporation into a molecule can increase lipophilicity, enhance binding to hydrophobic pockets in target proteins, and block metabolic degradation. 4-t-BPI serves as a key starting material for introducing this group, followed by further elaboration of the thiourea product into more complex heterocyclic systems like thiazoles or triazoles, which are common scaffolds in medicinal chemistry.[9]

Analytical Derivatization Reagent

As mentioned, 4-t-BPI is employed to "tag" molecules containing primary or secondary amine groups.[6] The resulting thiourea derivative often exhibits enhanced chromatographic retention and detectability compared to the underivatized analyte. This is a self-validating system: the specific mass addition (191.29 Da) and predictable fragmentation pattern of the 4-t-BPI tag provide high confidence in analyte identification during mass spectrometric analysis.

Materials Science

The isothiocyanate group can be used to covalently modify surfaces that have been functionalized with amine groups. This allows for the attachment of the hydrophobic 4-tert-butylphenyl group to polymers or other substrates, thereby altering their surface properties, such as wettability or biocompatibility.[6]

Safety, Handling, and Storage

Proper handling and storage are paramount when working with this compound due to its toxicity profile.

-

Hazard Profile : Toxic if swallowed or inhaled (H301 + H331) and may cause respiratory irritation (H335). It can also cause skin and serious eye irritation.[11]

-

Personal Protective Equipment (PPE) : Always handle this compound in a certified chemical fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[11][12]

-

Handling : Avoid breathing dust, fumes, or vapors. Do not eat, drink, or smoke when using this product. Ensure adequate ventilation at all times.[11]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[12] Keep away from incompatible materials such as strong oxidizing agents, acids, bases, alcohols, and water, as it is moisture-sensitive.[11]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

Conclusion

This compound is a chemical reagent of significant value to the scientific community. Its predictable reactivity, combined with the useful physicochemical properties imparted by the tert-butylphenyl group, makes it a powerful tool for synthetic chemists, drug discovery scientists, and analytical professionals. By understanding its properties, synthesis, and reaction mechanisms, and adhering strictly to safety protocols, researchers can effectively harness its potential to advance their scientific and technological goals.

References

- ResearchGate. Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol.

- MySkinRecipes. This compound.

- Chemical Synthesis. 4-t-Butylphenyl isothiocyanate (CAS 19241-24-8).

- ScienceDirect. A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate.

- Reddit. How anyone have experience with reacting amines with phenyl isothiocyanate?

- TCI America. [TL00746] CAS 19241-24-8 | 4-(tert-Butyl)phenyl isothiocyanate, 97%.

- ChemRxiv. Recent Advancement in Synthesis of Isothiocyanates.

- Google Patents. Method for preparing 1-tert butyl-3-(2,6-diisopropyl-4-phenyl cxypheny) thiourea.

- CHEMISTRY & BIOLOGY INTERFACE. Synthesis of Isothiocyanates: A Review.

- Oakwood Chemical. This compound.

- ChemComm. Recent Advancement in the Synthesis of Isothiocyanates.

- SciELO Colombia. Mechanism of action of isothiocyanates. A review.

- PMC. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update.

- PrepChem.com. Synthesis of 4-tert.-butylaniline.

- PubChemLite. This compound (C11H13NS).

- ResearchGate. (PDF) Mechanism of action of isothiocyanates. A review.

- PubMed. The new isothiocyanate 4-(methylthio)butylisothiocyanate selectively affects cell-cycle progression and apoptosis induction of human leukemia cells.

- Linus Pauling Institute | Oregon State University. Isothiocyanates.

- PrepChem.com. Synthesis of 4-tert-Butylanisole.

- PMC - NIH. Are natural-based isothiocyanate derivatives alternative antioxidant additives used in petrochemical products?

- MDPI. Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur.

- Google Patents. CN111450857A - Catalyst and preparation process of tert-butyl isothiocyanate.

- PubMed Central. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles.

- MDPI. Synthesis of Novel p-tert-Butylcalix[12]arene Derivative: Structural Characterization of a Methanol Inclusion Compound.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. cbijournal.com [cbijournal.com]

- 3. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. a2bchem.com [a2bchem.com]

- 5. This compound [oakwoodchemical.com]

- 6. This compound [myskinrecipes.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - UK [thermofisher.com]

- 11. fishersci.com [fishersci.com]

- 12. spectrumchemical.com [spectrumchemical.com]

An In-Depth Technical Guide to 4-tert-Butylphenyl Isothiocyanate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction

4-tert-Butylphenyl isothiocyanate is an aromatic organosulfur compound featuring a reactive isothiocyanate (-N=C=S) functional group appended to a para-substituted tert-butylphenyl backbone. This unique structural combination imparts a valuable set of chemical properties that have led to its application across various scientific disciplines, including analytical chemistry, medicinal chemistry, and material science. The sterically bulky tert-butyl group enhances solubility in organic solvents and introduces a lipophilic character, while the isothiocyanate moiety provides a versatile handle for covalent modification of primary and secondary amines. This guide offers a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its synthesis and characterization, and an exploration of its key applications with insights into the underlying chemical principles.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in a research setting. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₃NS | [1] |

| Molecular Weight | 191.29 g/mol | [1] |

| CAS Number | 19241-24-8 | [2] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 42 °C | [1] |

| Boiling Point | 92 °C | [1] |

| Purity | ≥98% | [1] |

| Storage | Room temperature, in a dry environment | [1] |

Synthesis and Characterization

The synthesis of this compound is most commonly achieved from its corresponding aniline precursor, 4-tert-butylaniline. Several methods exist for the conversion of anilines to isothiocyanates, with the choice of reagent often dictated by factors such as substrate scope, reaction conditions, and safety considerations. A widely employed and effective method involves the use of thiophosgene or its less hazardous equivalents.

Experimental Protocol: Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound from 4-tert-butylaniline using a two-phase system with a thiophosgene equivalent. This method is chosen for its typically high yields and relatively straightforward work-up.

Materials:

-

4-tert-butylaniline

-

Thiophosgene or a suitable equivalent (e.g., triphosgene and sodium thiocyanate)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, dissolve 4-tert-butylaniline (1 equivalent) in dichloromethane in a round-bottom flask equipped with a stir bar.

-

Addition of Thiophosgene equivalent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of thiophosgene or its equivalent (1.1 equivalents) in dichloromethane to the stirred aniline solution. The addition should be dropwise to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting aniline.

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction and Drying: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., hexane) to yield pure this compound as a white to off-white solid.

Caption: General workflow for the synthesis of this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the nine protons of the tert-butyl group, and a set of doublets in the aromatic region corresponding to the para-substituted phenyl ring.

-

¹³C NMR: The carbon NMR spectrum will exhibit characteristic signals for the quaternary and methyl carbons of the tert-butyl group, the aromatic carbons, and a distinctive signal for the isothiocyanate carbon, which can sometimes be broad.[3]

-

-

Infrared (IR) Spectroscopy: The IR spectrum will display a strong, characteristic absorption band for the asymmetric stretching vibration of the isothiocyanate (-N=C=S) group, typically in the range of 2000-2200 cm⁻¹.[4] Other notable peaks will include those corresponding to C-H bonds of the alkyl and aromatic groups, and C=C stretching of the aromatic ring.[4]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (191.29 g/mol ).[5] Fragmentation patterns can provide further structural confirmation.

Applications in Research and Development

The unique reactivity of the isothiocyanate group, coupled with the lipophilic nature of the tert-butylphenyl moiety, makes this compound a valuable tool in several areas of scientific research.

Analytical Chemistry: Derivatization for HPLC Analysis

One of the primary applications of this compound is as a derivatizing agent for the analysis of primary and secondary amines, particularly amino acids, by high-performance liquid chromatography (HPLC).[1][6]

Causality behind Experimental Choice: Many amino acids lack a strong chromophore, making their detection by UV-Vis spectrophotometry at low concentrations challenging. The reaction of the isothiocyanate with the amino group of an amino acid forms a stable phenylthiocarbamyl (PTC) derivative. This PTC-amino acid adduct possesses a strong UV absorbance, significantly enhancing the sensitivity of detection. The hydrophobic tert-butyl group can also improve the retention of polar amino acids on reversed-phase HPLC columns, leading to better separation.

Self-Validating System: The derivatization reaction is typically rapid and proceeds to completion under mild conditions, ensuring that the derivatized sample accurately reflects the original amino acid composition. The use of an internal standard that also reacts with the isothiocyanate can be employed to account for any variations in derivatization efficiency.

Caption: Workflow for amino acid analysis using this compound derivatization.

Experimental Protocol: Amino Acid Derivatization for HPLC Analysis

-

Sample Preparation: A dried amino acid sample or a protein hydrolysate is dissolved in a coupling buffer (e.g., a mixture of acetonitrile, pyridine, and triethylamine in water).[7]

-

Derivatization: this compound is added to the sample solution, and the reaction is allowed to proceed at room temperature for a specified time (typically 10-30 minutes).

-

Sample Cleanup: Excess reagent and byproducts are removed by evaporation under a stream of nitrogen or by liquid-liquid extraction with a non-polar solvent.[8]

-

HPLC Analysis: The resulting PTC-amino acid derivatives are redissolved in the mobile phase and injected into a reversed-phase HPLC system equipped with a UV detector set to the appropriate wavelength for the PTC chromophore.

Medicinal Chemistry and Drug Development

The isothiocyanate functional group is a well-known electrophile that can react with nucleophilic residues in biological macromolecules, such as the thiol group of cysteine or the amine group of lysine. This reactivity has been exploited in the design of covalent inhibitors and other therapeutic agents. The tert-butylphenyl group can be incorporated to enhance binding to hydrophobic pockets in target proteins. While specific examples for this compound are emerging, the broader class of aryl isothiocyanates has shown promise in various therapeutic areas.

Expertise & Experience: The design of isothiocyanate-based drugs requires a careful balance of reactivity and selectivity. A highly reactive isothiocyanate may lead to off-target effects, while one with low reactivity may not achieve the desired therapeutic efficacy. The electronic nature of the aromatic ring and the presence of substituents like the tert-butyl group can modulate the electrophilicity of the isothiocyanate carbon, allowing for fine-tuning of its reactivity.

Material Science and Polymer Chemistry

The ability of the isothiocyanate group to form stable thiourea linkages with amine-functionalized surfaces or polymers makes this compound a useful reagent for surface modification.[1] By covalently attaching this molecule to a polymer backbone or a solid support, the hydrophobic tert-butylphenyl moiety can be introduced, thereby altering the surface properties, such as hydrophobicity and solubility.

Authoritative Grounding: The reaction of isothiocyanates with primary amines to form thioureas is a robust and well-established transformation in organic chemistry. This reaction proceeds with high efficiency and does not typically require a catalyst.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. In general, it should be handled in a well-ventilated fume hood, and personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a versatile chemical reagent with a valuable combination of a reactive isothiocyanate functional group and a lipophilic tert-butylphenyl substituent. Its utility in analytical chemistry as a derivatization agent for HPLC is well-established, enabling sensitive and reliable quantification of amino acids. Its potential in medicinal chemistry and material science continues to be explored, offering opportunities for the development of novel therapeutics and functional materials. A thorough understanding of its physicochemical properties, coupled with established synthetic and handling protocols, will facilitate its effective application in diverse research and development endeavors.

References

- Walker, J. M. (1994). The Dansyl Method for Identifying N-Terminal Amino Acids. In The Protein Protocols Handbook (pp. 373-376). Humana Press.

- PubChemLite.

- Jocham, D., & Kless, A. (2020).

- Glaser, R., Wu, H., & Chen, N. (2015). Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra. The Journal of Physical Chemistry A, 119(4), 643-653.

- Schoze, H. (1985). Determination of phenylthiocarbamyl amino acids by reverse-phase high-performance liquid chromatography.

- Anumula, K. R. (1991). Quantitative determination of phenyl isothiocyanate-derivatized amino sugars and amino sugar alcohols by high-performance liquid chromatography. Analytical Biochemistry, 197(1), 109-116.

- Oakwood Chemical.

- NIST.

- NIST.

- Supporting Inform

- Electronic Supplementary Inform

- MySkinRecipes.

- Martvoň, A., Skačáni, I., & Kanálová, I. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers, 27(6), 808-810.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Reich, H. J. (n.d.). 13C NMR Chemical Shifts.

- Google Patents.

- Gáspár, A., & Bánóczi, G. (2022). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Molecules, 27(19), 6282.

- Güngör, T., Ay, M., Çevik, U. A., Ilgın, S., Tumer, T. B., & Güngör, T. (2023). Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. RSC Medicinal Chemistry, 14(10), 1957-1971.

- Google Patents. CN1911911A - Method for preparing 1-tert butyl-3-(2,6-diisopropyl-4-phenyl cxypheny) thiourea.

- SpectraBase. 4-tert-Butylthiophenol - Optional[1H NMR] - Chemical Shifts. [Link]

- Wang, Q., et al. (2018). tert-Amino Effect-Promoted Rearrangement of Aryl Isothiocyanate: A Versatile Approach to Benzimidazothiazepines and Benzimidazothioethers. Organic Letters, 20(16), 4875–4879.

- Le, T. H., et al. (2023). Are natural-based isothiocyanate derivatives alternative antioxidant additives used in petrochemical products?. RSC advances, 13(9), 5899-5910.

- Wdowiak, K., et al. (2022). Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies. International Journal of Molecular Sciences, 23(15), 8345.

- Schottland, P., et al. (1998). Synthesis and polymerization of new monomers derived from 3,4-ethylenedioxythiophene. Journal de Chimie Physique et de Physico-Chimie Biologique, 95(5), 1258-1261.

- Stoikova, S., et al. (2010). Synthesis of Mono- and Tetraalkylamide Derivatives of p-tert-Butylthiacalix[9]arene. Russian Journal of General Chemistry, 80(1), 108-112.

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound [oakwoodchemical.com]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. chemicalpapers.com [chemicalpapers.com]

- 5. PubChemLite - this compound (C11H13NS) [pubchemlite.lcsb.uni.lu]

- 6. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Quantitative determination of phenyl isothiocyanate-derivatized amino sugars and amino sugar alcohols by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

4-tert-Butylphenyl Isothiocyanate: A Comprehensive Technical Guide for Scientific Professionals

An In-depth Exploration of its Molecular Characteristics, Synthesis, and Applications in Research and Development

Introduction

4-tert-Butylphenyl isothiocyanate is an organosulfur compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry, materials science, and analytical chemistry. Its unique molecular structure, featuring a reactive isothiocyanate group and a hydrophobic tert-butyl moiety, imparts a versatile set of properties that make it a valuable reagent and building block in a variety of applications. This guide provides a detailed overview of the fundamental characteristics of this compound, including its molecular weight and formula, and delves into its synthesis, key reactions, and diverse applications, with a focus on its relevance to researchers and professionals in drug development.

Core Molecular and Physical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is essential for its effective application in research and synthesis. These core characteristics dictate its behavior in different chemical environments and inform decisions regarding reaction conditions, purification methods, and storage.

Molecular Formula and Weight

The chemical identity of this compound is defined by its elemental composition and the arrangement of its atoms.

This formula indicates that each molecule is composed of eleven carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and one sulfur atom. The tert-butyl group contributes significantly to the molecule's hydrophobicity, while the isothiocyanate group is the primary site of its chemical reactivity.

Key Physicochemical Data

The physical state and solubility of this compound are critical considerations for its handling and use in experimental setups.

| Property | Value | Source |

| CAS Number | 19241-24-8 | [1][2] |

| Appearance | White to Orange to Green powder to crystal | |

| Melting Point | 41-42 °C | [1][4] |

| Boiling Point | 275-277 °C | [1] |

| Boiling Point (at reduced pressure) | 92 °C | [2][4] |

| Storage Temperature | Room temperature, dry | [2] |

Note: The significant difference in boiling points indicates that the lower value was likely determined under vacuum.

Synthesis of this compound

The synthesis of isothiocyanates from primary amines is a well-established area of organic chemistry, with several methods available to achieve this transformation. The choice of synthetic route often depends on factors such as the nature of the starting amine, desired purity, and the avoidance of toxic reagents.

General Synthetic Approach from Primary Amines

A common and versatile method for preparing isothiocyanates, including this compound, involves the reaction of the corresponding primary amine with a thiocarbonyl transfer reagent.[5] A prevalent strategy is the in-situ generation of a dithiocarbamate salt, followed by its decomposition to the isothiocyanate.[5][6]

The general workflow for this synthesis can be visualized as follows:

Caption: General workflow for the synthesis of this compound from 4-tert-butylaniline.

Detailed Experimental Protocol

The following is a representative, step-by-step protocol for the synthesis of this compound, adapted from established methodologies for isothiocyanate synthesis.[6]

Materials:

-

4-tert-Butylaniline

-

Carbon disulfide (CS₂)

-

Triethylamine (TEA) or another suitable base

-

Di-tert-butyl dicarbonate (Boc₂O) or p-toluenesulfonyl chloride (TsCl)[5][6]

-

4-Dimethylaminopyridine (DMAP) or 1,4-diazabicyclo[2.2.2]octane (DABCO) (catalytic amount)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-tert-butylaniline in the chosen anhydrous solvent.

-

Dithiocarbamate Formation: Cool the solution in an ice bath. Slowly add triethylamine, followed by the dropwise addition of carbon disulfide. Stir the reaction mixture at room temperature for a designated period to allow for the complete formation of the dithiocarbamate salt intermediate.

-

Decomposition: To the reaction mixture, add a catalytic amount of DMAP or DABCO, followed by the slow addition of the desulfurylating agent (e.g., Boc₂O or TsCl).[7] The reaction is often exothermic and may require cooling to maintain a controlled temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting amine is consumed.

-

Workup and Purification: Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Key Applications in Research and Drug Development

The unique chemical properties of this compound make it a valuable tool in various scientific disciplines.

Derivatization Reagent in Analytical Chemistry

The isothiocyanate group reacts selectively and efficiently with primary amines to form stable thiourea derivatives.[2] This reaction is instrumental in analytical chemistry for the detection and quantification of amines and amino acids. The resulting thiourea derivatives often exhibit enhanced detectability by techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[2] The hydrophobic tert-butyl group can improve the chromatographic behavior of the derivatives on reverse-phase columns.

Intermediate in Pharmaceutical and Agrochemical Synthesis

This compound serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules. The tert-butylphenyl moiety is a common structural motif in many pharmaceutical and agrochemical compounds, where it can enhance lipophilicity, improve metabolic stability, and contribute to binding interactions with biological targets.[2][8] The isothiocyanate group provides a reactive handle for introducing this bulky, hydrophobic group into more complex molecular scaffolds.[2]

Research in Cancer Therapy

Isothiocyanates, as a class of compounds, are known for their potential anti-cancer properties.[9][10] They are found in cruciferous vegetables and have been studied for their ability to induce apoptosis (programmed cell death) and inhibit cell cycle progression in cancer cells.[9][10] While specific research on this compound in this area is less prevalent than for other isothiocyanates like sulforaphane, its structural features make it a compound of interest for investigating structure-activity relationships in the development of new anti-neoplastic agents.

Materials Science Applications

The reactivity of the isothiocyanate group also lends itself to applications in materials science. It can be used to modify the surface properties of polymers and other materials through covalent attachment.[2] This can be employed to introduce hydrophobicity or to tether other functional molecules to a surface.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

-

Toxicity: This compound is toxic if swallowed or inhaled.

-

Irritation: It may cause respiratory irritation.

-

Skin Contact: Avoid contact with skin.[11]

Recommended Handling Procedures

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[11]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[11] In case of inadequate ventilation, wear respiratory protection.[11]

-

Hygiene: Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[11]

Storage and Disposal

-

Storage: Store in a well-ventilated place and keep the container tightly closed. It should be stored at room temperature in a dry environment.[2]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

This compound is a versatile and valuable chemical compound with a well-defined molecular formula of C₁₁H₁₃NS and a molecular weight of approximately 191.30 g/mol . Its synthesis from the corresponding primary amine is straightforward, and its unique combination of a reactive isothiocyanate group and a hydrophobic tert-butyl moiety makes it a useful tool in a variety of scientific applications. For researchers and professionals in drug development, it serves as an important intermediate for the synthesis of new therapeutic agents and as a derivatization reagent for analytical purposes. A thorough understanding of its properties and adherence to proper safety protocols are essential for its effective and safe utilization in the laboratory.

References

- MySkinRecipes.

- Cheméo.

- MDPI.

- Oakwood Chemical.

- Chemistry & Biology Interface.

- PubMed. The new isothiocyanate 4-(methylthio)butylisothiocyanate selectively affects cell-cycle progression and apoptosis induction of human leukemia cells. [Link]

- Organic Chemistry Portal.

- National Institutes of Health. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. [Link]

- MDPI.

Sources

- 1. 19241-24-8 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 2. This compound [myskinrecipes.com]

- 3. 4-t-Butylphenyl isothiocyanate (CAS 19241-24-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 19241-24-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Isothiocyanate synthesis [organic-chemistry.org]

- 7. cbijournal.com [cbijournal.com]

- 8. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The new isothiocyanate 4-(methylthio)butylisothiocyanate selectively affects cell-cycle progression and apoptosis induction of human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. fishersci.com [fishersci.com]

structure of 4-tert-Butylphenyl isothiocyanate

An In-depth Technical Guide to the Structure, Properties, and Applications of 4-tert-Butylphenyl isothiocyanate

Abstract

This compound (4-tBPI) is an aromatic isothiocyanate featuring a sterically demanding tert-butyl group in the para position of the phenyl ring. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis, and spectroscopic characterization. We delve into the electronic effects of its constituent functional groups, which dictate its chemical reactivity, particularly the electrophilic nature of the isothiocyanate moiety. Furthermore, this document outlines key applications in analytical chemistry as a derivatization agent and in synthetic chemistry as a versatile building block for pharmaceuticals and agrochemicals, where the tert-butyl group is instrumental in modulating molecular properties. Safety and handling protocols are also summarized to ensure its proper use in a research and development setting.

Molecular and Electronic Structure

This compound is a bifunctional organic compound characterized by a rigid aromatic core and a reactive isothiocyanate group. Its structure is fundamental to its chemical behavior and utility.

The core structure consists of a benzene ring substituted at the 1- and 4-positions. A tert-butyl group, -C(CH₃)₃, is attached at one end, and an isothiocyanate group, -N=C=S, is at the other. The molecular formula is C₁₁H₁₃NS.[1][2]

Key Structural Features:

-

Isothiocyanate Group (-N=C=S): This functional group is the primary site of reactivity. The central carbon atom is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms, making it susceptible to nucleophilic attack.[3]

-

Phenyl Ring (-C₆H₄-): The aromatic ring provides a rigid scaffold and participates in electronic resonance. It separates the bulky tert-butyl group from the reactive isothiocyanate moiety.

-

tert-Butyl Group (-C(CH₃)₃): This large, non-polar group significantly influences the molecule's physical properties. It imparts high lipophilicity (fat-solubility) and provides steric hindrance. In drug development, incorporating a tert-butyl group can enhance metabolic stability by preventing enzymatic degradation at or near its position.[4]

Electronic Effects:

The tert-butyl group acts as a weak electron-donating group through an inductive effect, which slightly increases the electron density on the phenyl ring.[4] This electronic influence, however, is secondary to the dominant electrophilic character of the isothiocyanate carbon, which remains the focal point for chemical reactions.

Caption: Molecular .

Physicochemical Properties

The physical and chemical properties of 4-tBPI are summarized in the table below, providing essential data for laboratory use.

| Property | Value | Reference |

| CAS Number | 19241-24-8 | [2][5] |

| Molecular Formula | C₁₁H₁₃NS | [1][2] |

| Molecular Weight | 191.29 g/mol | [2][6] |

| Appearance | Solid | [5] |

| Melting Point | 41-42 °C | [5] |

| Boiling Point | 275-277 °C | [5] |

| SMILES | CC(C)(C)C1=CC=C(C=C1)N=C=S | [1] |

| InChIKey | OCGNNCBNRBTUCG-UHFFFAOYSA-N | [1] |

Synthesis and Manufacturing

The most common and efficient synthesis of aryl isothiocyanates involves the conversion of the corresponding primary amine. The synthesis from 4-tert-butylaniline is a well-established method.[7][8] This process generally involves the reaction of the amine with a thiocarbonyl transfer reagent, such as carbon disulfide (CS₂), to form a dithiocarbamate salt intermediate, which is then desulfurized to yield the final isothiocyanate product.[7]

Sources

- 1. PubChemLite - this compound (C11H13NS) [pubchemlite.lcsb.uni.lu]

- 2. This compound [myskinrecipes.com]

- 3. nbinno.com [nbinno.com]

- 4. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 19241-24-8 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 6. 4-Butylphenyl isothiocyanate [webbook.nist.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. chemrxiv.org [chemrxiv.org]

4-tert-Butylphenyl isothiocyanate solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 4-tert-Butylphenyl Isothiocyanate in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound in organic solvents, a critical parameter for its application in research, drug development, and chemical synthesis. In the absence of extensive empirical solubility data in public literature, this guide synthesizes theoretical principles, comparative analysis with structurally similar compounds, and detailed experimental protocols to empower researchers and scientists. We delve into the molecular characteristics of this compound that govern its solubility, present estimated solubility profiles, and provide robust, step-by-step methodologies for empirical solubility determination. This document is intended to serve as a foundational resource for professionals requiring a deep understanding of this compound's behavior in various solvent systems.

Introduction to this compound

This compound (CAS 19241-24-8) is an aromatic isothiocyanate with a molecular formula of C₁₁H₁₃NS and a molecular weight of 191.29 g/mol .[1][2][3] Its structure features a phenyl ring substituted with a bulky tert-butyl group and a reactive isothiocyanate (-N=C=S) functional group. This unique combination of a hydrophobic aliphatic group, an aromatic ring, and a polar, reactive moiety confers upon it distinct chemical properties and a wide range of applications.

The isothiocyanate group is known for its ability to react with primary amines to form stable thiourea derivatives, a reaction widely exploited in analytical chemistry for the derivatization of amines and amino acids for easier detection and quantification by techniques like HPLC or GC-MS.[1] Furthermore, the introduction of the hydrophobic tert-butyl aromatic moiety makes it a valuable reagent in the synthesis of agrochemicals and pharmaceutical intermediates.[1] Understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is a complex phenomenon governed by the interplay of intermolecular forces between the solute and solvent molecules. The fundamental principle of "like dissolves like" provides a qualitative framework for predicting solubility.[4][5] This principle states that substances with similar polarities are more likely to be soluble in one another.

Molecular Structure and Intermolecular Forces

The solubility of this compound is dictated by the following structural features and their corresponding intermolecular forces:

-

tert-Butyl Group: This bulky, nonpolar aliphatic group contributes to van der Waals forces (specifically, London dispersion forces) and increases the compound's lipophilicity.[6]

-

Phenyl Ring: The aromatic ring is also predominantly nonpolar and engages in London dispersion forces and potential π-π stacking interactions with aromatic solvents.

-

Isothiocyanate Group (-N=C=S): This functional group is polar due to the differences in electronegativity between nitrogen, carbon, and sulfur. It can participate in dipole-dipole interactions. While it doesn't have a hydrogen bond donor, the nitrogen and sulfur atoms can act as weak hydrogen bond acceptors.

The overall polarity of this compound is relatively low due to the dominance of the large, nonpolar tert-butylphenyl moiety.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[6][7] HSP theory decomposes the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from London dispersion forces.

-

δP (Polar): Energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bonding.

Every solvent and solute can be characterized by its three HSP values. The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated to predict solubility. A smaller distance indicates a higher affinity and, therefore, higher solubility.

Estimated Solubility Profile of this compound

In the absence of specific quantitative experimental data, we can estimate the solubility of this compound based on the "like dissolves like" principle, its structural features, and data from analogous compounds like 4-tert-butylphenol and phenyl isothiocyanate.[1][8][9][10]

Table 1: Estimated Qualitative and Quantitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Example | Polarity | Estimated Solubility | Rationale |

| Nonpolar | Hexane, Toluene | Low | High | The nonpolar tert-butylphenyl group will interact favorably with nonpolar solvents via London dispersion forces. |

| Polar Aprotic | Acetone, Ethyl Acetate | Medium | Moderate to High | The polar isothiocyanate group can engage in dipole-dipole interactions with these solvents, while the nonpolar part maintains good interaction. |

| Polar Protic | Ethanol, Methanol | High | Moderate | The isothiocyanate group can act as a hydrogen bond acceptor, but the large nonpolar part of the molecule will limit solubility in highly polar, hydrogen-bonding solvents. |

| Highly Polar | Water | Very High | Very Low / Insoluble | The large, hydrophobic tert-butylphenyl group will dominate, leading to poor interaction with the highly polar and hydrogen-bonding water molecules. |

Experimental Determination of Solubility

For precise and application-specific solubility data, experimental determination is essential. The following are detailed protocols for three common methods.

Gravimetric Method (Shake-Flask)

This is a classic and reliable method for determining equilibrium solubility.[11][12][13][14][15]

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium. A shaker bath or magnetic stirrer can be used.

-

-

Phase Separation:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature crystallization.

-

-

Solvent Evaporation:

-

Transfer the aliquot of the saturated solution to a pre-weighed, dry container (e.g., a vial or evaporating dish).

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

-

Mass Determination and Calculation:

-

Once the solvent is completely removed, weigh the container with the dried solute.

-

Calculate the solubility using the following formula:

Solubility (g/L) = (Mass of dried solute (g)) / (Volume of aliquot (L))

-

-

Ensure a constant mass is achieved after drying by re-weighing the container after further drying intervals.

-

Perform the experiment in triplicate to ensure reproducibility.

UV/Vis Spectrophotometry Method

This method is suitable for compounds that have a chromophore and absorb light in the UV/Vis range.[8][16][17][18]

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Create a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.[16]

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration and determine the linear regression equation (y = mx + c).[8][17]

-

-

Preparation of Saturated Solution:

-

Follow step 1 of the gravimetric method.

-

-

Phase Separation and Dilution:

-

After settling, withdraw a small, known volume of the supernatant.

-

Dilute the aliquot with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

-

Absorbance Measurement and Calculation:

-

Measure the absorbance of the diluted sample at λmax.

-

Use the calibration curve equation to calculate the concentration of the diluted sample.

-

Calculate the original solubility, accounting for the dilution factor.

-

-

The calibration curve should have a correlation coefficient (R²) of ≥ 0.99.

-

The absorbance of the diluted sample should fall within the range of the calibration standards.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and specific method for determining solubility, especially in complex mixtures or for compounds with low solubility.[4][19][20]

-

Method Development and Calibration:

-

Develop an appropriate HPLC method (e.g., reverse-phase) with a suitable mobile phase and detector (e.g., UV) for this compound.

-

Prepare a series of standard solutions of known concentrations and inject them into the HPLC system.

-

Construct a calibration curve by plotting the peak area against the concentration.[4][20]

-

-

Preparation of Saturated Solution:

-

Follow step 1 of the gravimetric method.

-

-

Phase Separation and Dilution:

-

After settling, filter a portion of the supernatant through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles.

-

Dilute a known volume of the filtrate with the mobile phase to a concentration within the linear range of the calibration curve.

-

-

Analysis and Calculation:

-

Inject the diluted sample into the HPLC system and record the peak area.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original solubility, accounting for the dilution factor.

-

-

The calibration curve should exhibit good linearity (R² ≥ 0.99).

-

The peak of the analyte in the sample should have the same retention time as the standard.

Sources

- 1. HSPiP | Hansen Solubility Parameters [hansen-solubility.com]

- 2. pharmaguru.co [pharmaguru.co]

- 3. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 5. rsc.org [rsc.org]

- 6. How to Make a Calibration Curve: A Step-by-Step Guide | Lab Manager [labmanager.com]

- 7. chemistryforsustainability.org [chemistryforsustainability.org]

- 8. processchemistryportal.com [processchemistryportal.com]

- 9. youtube.com [youtube.com]

- 10. scribd.com [scribd.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. scribd.com [scribd.com]

- 13. pharmajournal.net [pharmajournal.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. What Is a Calibration Curve in a Spectrophotometer? | HunterLab | HunterLab [hunterlab.com]

- 16. scribd.com [scribd.com]

- 17. kinampark.com [kinampark.com]

- 18. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 19. improvedpharma.com [improvedpharma.com]

- 20. researchgate.net [researchgate.net]

Spectroscopic Signature of 4-tert-Butylphenyl Isothiocyanate: A Technical Guide

Molecular Structure and Spectroscopic Overview

4-tert-Butylphenyl isothiocyanate possesses a distinct molecular architecture that gives rise to a unique spectroscopic fingerprint. The key structural features to consider are:

-

A para-disubstituted benzene ring , which will exhibit characteristic signals in both NMR and IR spectroscopy.

-

A tert-butyl group , a bulky aliphatic substituent with nine equivalent protons, leading to a strong, singlet signal in ¹H NMR.

-

An isothiocyanate (-N=C=S) functional group , which has a very strong and characteristic absorption in the IR spectrum.

An understanding of how each of these components contributes to the overall spectra is crucial for accurate structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information.

¹H NMR Spectroscopy: A Proton's Perspective

Experimental Protocol: A standard ¹H NMR spectrum would be acquired by dissolving a few milligrams of the sample in a deuterated solvent, typically deuterated chloroform (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum would be recorded on a spectrometer operating at a frequency of 300 MHz or higher.[1][2]

Expected ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.3 - 7.5 | Doublet | 2H | Ar-H (ortho to -NCS) |

| ~7.1 - 7.3 | Doublet | 2H | Ar-H (ortho to -C(CH₃)₃) |

| ~1.3 | Singlet | 9H | -C(CH ₃)₃ |

Causality Behind the Assignments:

-

The aromatic region of the spectrum is expected to show a classic AA'BB' system, which often appears as two distinct doublets for para-disubstituted benzene rings. The protons closer to the electron-withdrawing isothiocyanate group will be deshielded and appear further downfield.

-

The nine protons of the tert-butyl group are chemically equivalent due to free rotation around the C-C single bonds. This results in a single, sharp signal (a singlet) with a high integration value. Its upfield chemical shift is characteristic of alkyl protons.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Experimental Protocol: A ¹³C NMR spectrum would be acquired under similar conditions to the ¹H NMR, using a broadband proton-decoupled pulse sequence to simplify the spectrum to a series of singlets, one for each unique carbon atom.

Expected ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | C -NCS |

| ~135 | Ar-C (quaternary, attached to -C(CH₃)₃) |

| ~130 | C -NCS (Isothiocyanate Carbon) |

| ~126 | Ar-C H (ortho to -C(CH₃)₃) |

| ~125 | Ar-C H (ortho to -NCS) |

| ~35 | -C (CH₃)₃ (quaternary) |

| ~31 | -C(C H₃)₃ |

Expert Insights and Potential Challenges:

-

The isothiocyanate carbon (-N=C=S) is known to exhibit a broad signal or, in some cases, be difficult to observe in ¹³C NMR spectra. This is due to the quadrupolar relaxation of the adjacent nitrogen atom.

-

The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbon attached to the isothiocyanate group will be downfield, as will the carbon bearing the tert-butyl group.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the presence of specific functional groups within a molecule.

Experimental Protocol: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film between salt plates (if it is a low-melting solid or oil) or as a solid dispersed in a potassium bromide (KBr) pellet.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Strong | C-H stretch (tert-butyl) |

| ~2100 - 2000 | Very Strong, Broad | -N=C=S asymmetric stretch |

| ~1600, ~1500 | Medium | C=C stretch (aromatic ring) |

| ~830 | Strong | p-disubstituted C-H bend (out-of-plane) |

Authoritative Grounding: The most prominent and diagnostic peak in the IR spectrum of this compound will be the intense, broad absorption between 2000 and 2100 cm⁻¹. This is the characteristic asymmetric stretching vibration of the isothiocyanate functional group.[3] The presence of a strong band around 830 cm⁻¹ is indicative of para-disubstitution on the benzene ring.[4]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can further aid in structural elucidation.

Experimental Protocol: A mass spectrum could be obtained using an electron ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer. The sample would be introduced into the instrument, ionized, and the resulting fragments separated based on their mass-to-charge ratio (m/z).

Expected Mass Spectrometry Data:

| m/z | Interpretation |

| 191 | Molecular Ion (M⁺) |

| 176 | [M - CH₃]⁺ |

| 134 | [M - C(CH₃)₃]⁺ |

| 117 | [M - NCS]⁺ |

Fragmentation Pathway Analysis:

The molecular ion peak at m/z 191 would confirm the molecular formula C₁₁H₁₃NS. A common fragmentation pathway for tert-butyl substituted aromatic compounds is the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation, resulting in a peak at m/z 176. The loss of the entire tert-butyl group would lead to a fragment at m/z 134. Cleavage of the C-N bond could result in the loss of the isothiocyanate group, giving a peak at m/z 117.

M [label="M⁺˙\n(m/z 191)"]; M_minus_CH3 [label="[M - CH₃]⁺\n(m/z 176)"]; M_minus_tBu [label="[M - C(CH₃)₃]⁺\n(m/z 134)"]; M_minus_NCS [label="[M - NCS]⁺\n(m/z 117)"];

M -> M_minus_CH3 [label="- •CH₃"]; M -> M_minus_tBu [label="- •C(CH₃)₃"]; M -> M_minus_NCS [label="- •NCS"]; }

Fragmentation of this compound.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive spectroscopic profile for the unambiguous identification of this compound. The key diagnostic features are the singlet for the tert-butyl group in ¹H NMR, the intense -N=C=S stretch in the IR spectrum, and the molecular ion peak in the mass spectrum. This guide provides a foundational understanding for researchers working with this compound, enabling them to confidently interpret their analytical data.

References

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

- NIST. (n.d.). 4-Butylphenyl isothiocyanate. NIST Chemistry WebBook.

- PubChem. (n.d.). (4-Tert-butylphenyl)methanethiol.

- Martvoň, A., Skačáni, I., & Kanálová, I. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers, 27(6), 808-810. [Link]

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

- NIST. (n.d.). NIST Chemistry WebBook.

- NIST. (n.d.). Welcome to the NIST WebBook.

- Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (n.d.). ResearchGate.

- University of California, Santa Cruz. (n.d.). IR Tables.

- University of Washington. (n.d.). NMR Chemical Shifts of Trace Impurities. KGROUP.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- PubChemLite. (n.d.). This compound (C11H13NS).

- Data.gov. (n.d.). DOI access for NIST Chemistry WebBook - SRD 69.

- University of Colorado Boulder. (n.d.). NMR Chemical Shifts.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- UCLA. (n.d.). IR Absorption Table.

- NIST. (n.d.). 4-Butylphenyl isothiocyanate. NIST Chemistry WebBook.

- NIST. (n.d.). 4-tert-Butylcyclohexyl acetate. NIST Chemistry WebBook.

- MySkinRecipes. (n.d.). This compound.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- ResearchGate. (n.d.). Mass fragmentation pattern of compound 44.

- SciSpace. (n.d.). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

- Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.

- PubChem. (n.d.). (4-tert-Butylphenyl)acetonitrile.

- National Institutes of Health. (n.d.). Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment.

- National Institutes of Health. (n.d.). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies.

- MDPI. (n.d.). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry.

- Shenzhen Regent Biochemistry Tech Co., Ltd. (n.d.). This compound, 99% CAS NO.19241-24-8.

- National Institutes of Health. (n.d.). Are natural-based isothiocyanate derivatives alternative antioxidant additives used in petrochemical products?.

- Organic Chemistry Portal. (n.d.). Synthesis of O-tert-Butyl-N,N-disubstituted Hydroxylamines by N-O Bond Formation.

- ResearchGate. (n.d.). Instability and Structural Change of 4-Methylsulfinyl-3-butenyl Isothiocyanate in the Hydrolytic Process.

Sources

A Senior Application Scientist's Guide to Sourcing and Utilizing 4-tert-Butylphenyl Isothiocyanate for Advanced Research

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 4-tert-Butylphenyl Isothiocyanate

This compound (CAS No. 19241-24-8) is an aromatic isothiocyanate featuring a sterically hindering tert-butyl group. This structural motif imparts unique properties, making it a valuable reagent in medicinal chemistry, materials science, and chemical biology. The electrophilic isothiocyanate (-N=C=S) group readily reacts with primary amines to form stable thiourea linkages, a cornerstone reaction for derivatization and molecular assembly.[1] Its applications range from serving as a hydrophobic building block in the synthesis of pharmaceutical intermediates to its use as a derivatization agent for the analysis of amino acids.[1] In drug discovery, the tert-butylphenyl moiety can enhance metabolic stability and modulate lipophilicity, making this reagent a critical tool for scaffold development and lead optimization.

Given its utility, the reliable procurement of high-quality this compound is a critical first step for any research program. This guide provides an in-depth framework for supplier selection, quality validation, and practical application, ensuring the integrity and reproducibility of your experimental work.

The Critical Path to Supplier Selection: A Multi-Factor Analysis

Selecting a chemical supplier is not merely a transactional process; it is a crucial decision that impacts experimental outcomes, timelines, and budget. A comprehensive evaluation process is necessary to mitigate risks associated with reagent quality and supply chain reliability.

Core Evaluation Criteria:

-

Purity and Analytical Transparency: The stated purity is the most immediate metric, but it is insufficient on its own. A trustworthy supplier provides comprehensive, lot-specific Certificates of Analysis (CoA) detailing the methods used for characterization (e.g., GC, NMR, HPLC) and the levels of identified impurities. For demanding applications, the absence of even minor reactive impurities is paramount.

-

Documentation and Traceability: Beyond the CoA, access to a robust Safety Data Sheet (SDS) is non-negotiable for ensuring laboratory safety.[2][3] Reputable suppliers maintain clear lot numbering systems, enabling traceability from the final product back to the starting materials, which is essential for regulated environments and for troubleshooting batch-specific experimental issues.

-

Batch-to-Batch Consistency: For long-term projects or screening campaigns, consistency between batches is critical. A history of consistent purity and impurity profiles from a supplier indicates a well-controlled manufacturing process. Inquire with the supplier about their process controls and historical batch data if possible.

-

Scalability and Availability: Research needs can rapidly evolve from milligram-scale exploratory work to kilogram-scale production for preclinical studies. A supplier should demonstrate the capability to provide the required quantities without significant changes in quality. Major distributors often provide clear information on available stock sizes, from grams to bulk quantities.[4][5]

Caption: Workflow for qualifying a chemical supplier.

Commercial Supplier Landscape: A Comparative Overview

Several reputable chemical suppliers offer this compound. The following table provides a comparative summary to aid in the selection process. Note that purity levels and availability are subject to change and should always be confirmed with the supplier for the specific lot being ordered.

| Supplier | Typical Purity | Analytical Method | Available Quantities | Key Strengths |

| Tokyo Chemical Industry (TCI) | >98.0%[5][6] | Gas Chromatography (GC) | 1g, 5g, 25g | High purity standards, clear specifications.[5] |

| Sigma-Aldrich (Merck) | ≥97% | Not always specified | Varies by distributor | Extensive distribution network, readily available documentation.[7] |

| Thermo Scientific (Alfa Aesar) | 97%[4] | Not always specified | 10g, 25g | Part of a large portfolio of research chemicals.[4] |

| Oakwood Chemical | Not specified | Not specified | 1g, 5g, 25g | Focus on specialized organic compounds. |

| Matrix Scientific | Not specified | Not specified | Custom/Bulk available | Specializes in custom synthesis and bulk quantities. |

Note: This table is not exhaustive and serves as a representative guide. Researchers should conduct their own verification based on current catalog data.

Practical Application: Handling and a Representative Protocol

Safe Handling and Storage

As a Senior Application Scientist, I cannot overstate the importance of safety. This compound is classified as a toxic solid.[8] It is harmful if swallowed, inhaled, or in contact with skin, and can cause respiratory and skin irritation.[4][5][6]

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2] The melting point is approximately 37-42°C, so it should be kept away from heat sources.[1][5]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.

Representative Protocol: Synthesis of a Thiourea Derivative

The reaction of an isothiocyanate with a primary amine to form a thiourea is a robust and fundamental transformation. This protocol details the synthesis of N-(4-tert-butylphenyl)-N'-(benzyl)thiourea, a common reaction that validates the reactivity of the starting material.

Self-Validating System: This protocol includes in-process checks (TLC) and final product characterization (NMR, MS) to ensure the reaction has proceeded as expected and the product is of high purity. This validates both the protocol and the quality of the starting isothiocyanate.

Caption: Experimental workflow for thiourea synthesis.

Step-by-Step Methodology:

-

Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in an appropriate solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).

-

Amine Addition: To the stirring solution, add benzylamine (1.0 eq) dropwise at room temperature.

-

Causality Insight: The reaction is typically exothermic. Slow addition prevents a rapid temperature increase which could lead to side product formation.

-

-

Reaction: Allow the mixture to stir at room temperature. The reaction is often complete within 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting materials and the appearance of a new, more polar product spot.

-

Trustworthiness Check: TLC provides a rapid, qualitative confirmation that a reaction is occurring. The disappearance of the limiting reagent spot is a strong indicator of completion.

-

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

Purification: The resulting crude solid or oil can be purified.

-

Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is often effective.

-

Column Chromatography: If necessary, purify the crude material via silica gel chromatography.

-

-

Characterization: Confirm the identity and purity of the final N-(4-tert-butylphenyl)-N'-(benzyl)thiourea product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

This compound is a versatile reagent whose effective use begins with diligent sourcing. By prioritizing suppliers that provide transparent analytical data, robust documentation, and consistent quality, researchers can build a foundation of reliability for their work. Understanding the material's handling requirements and validating its reactivity through well-controlled, representative protocols are essential practices that uphold scientific integrity and accelerate the path to discovery.

References

- MySkinRecipes.

- CP Lab Safety.

- Oakwood Chemical.

- Cholewiak, A., et al. (2021). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules, 26(16), 4961. [Link]

- Pathare, R. S., et al. (2014). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. Tetrahedron Letters, 55(35), 4924-4927. [Link]

- Maeda, B., & Murakami, K. (2024). Recent advancement in the synthesis of isothiocyanates.

- CHEMISTRY & BIOLOGY INTERFACE. (2020).

Sources

- 1. This compound [myskinrecipes.com]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. fishersci.com [fishersci.com]

- 4. 4-(tert-Butyl)phenyl isothiocyanate, 97%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. This compound | 19241-24-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. This compound | 19241-24-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]